

Iminodiacetic Acid vs. Iminodiacetic Acid Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Iminodiacetic acid hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of iminodiacetic acid (IDA) and its hydrochloride salt. It covers their chemical and physical properties, synthesis methodologies, and key applications in research and development, with a focus on data-driven insights and practical experimental protocols.

Core Chemical and Physical Properties

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂.[1] It is a dicarboxylic acid amine, featuring a secondary amino group.[1] The hydrochloride salt is formed by the reaction of iminodiacetic acid with hydrochloric acid.[2] The key quantitative properties of both compounds are summarized in the table below for easy comparison.



Property	Iminodiacetic Acid	Iminodiacetic Acid Hydrochloride
Molecular Formula	C4H7NO4[3]	C4H7NO4·HCl[3]
Molecular Weight	133.10 g/mol [3]	169.56 g/mol [3]
Appearance	White crystalline powder[4]	Crystals[3]
Melting Point	243 °C (decomposes)[5]	238-239 °C (decomposes)[3]
pKa Values (at 25°C)	pKa1: 2.98, pKa2: 9.89[3]	Not applicable
Solubility in Water	2.43 g/100 mL (at 5 °C)[3]	Soluble; concentrated aqueous solutions yield the free acid when adjusted to pH 2 with NaOH[3]
Solubility in Organic Solvents	Practically insoluble in acetone, methanol, ether, benzene, carbon tetrachloride, heptane[3]	Data not readily available
CAS Number	142-73-4[3]	2802-06-4[6]

Synthesis Protocols

The synthesis of iminodiacetic acid can be achieved through several routes, with the choice of method often depending on the desired scale, cost, and available starting materials.[7] The hydrochloride salt is typically prepared from the free acid.

Synthesis of Iminodiacetic Acid

Method 1: From Monochloroacetic Acid and Glycine

This method involves the alkylation of glycine with monochloroacetic acid in the presence of a base to neutralize the formed hydrochloric acid.[8]

Experimental Protocol:

• Dissolve 18.9 g (0.2 mol) of monochloroacetic acid in 10 cm³ of water in a reaction vessel.



- Add 7.4 g (0.1 mol) of calcium hydroxide to the solution.
- In a separate beaker, prepare a solution of 15 g (0.2 mol) of glycine in 15 cm³ of water and add 14.8 g (0.2 mol) of calcium hydroxide. Heat this solution to 73-75°C.
- With stirring, add the hot glycine solution in portions to the monochloroacetic acid solution,
 maintaining the reaction mixture's pH between 9 and 11 and the temperature at 65-70°C.[7]
- After the addition is complete, continue stirring the reaction mixture under the same conditions.
- Acidify the reaction mass with a stoichiometric amount of concentrated hydrochloric acid at 85-90°C to a pH of 1.8-2.0.[8]
- Cool the solution to 5-10°C to precipitate the iminodiacetic acid.[8]
- Isolate the product by filtration, wash with methanol, and dry.[7][8]

Method 2: Dehydrogenation of Diethanolamine

This industrial method involves the catalytic dehydrogenation of diethanolamine to produce iminodiacetic acid.[1][9]

Experimental Protocol:

- Charge a high-pressure reactor with 10 g of diethanolamine, 2 g of a suitable catalyst, and
 8.5 g of sodium hydroxide dissolved in 80 mL of deionized water.[10]
- Pressurize the reactor with nitrogen to 1 MPa after purging.[10]
- Heat the mixture to 160°C while stirring.[10]
- Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[10]
- After cooling and depressurizing, the product can be analyzed by liquid chromatography.[10]

Method 3: Hydrolysis of Iminodiacetonitrile



This route involves the hydrolysis of iminodiacetonitrile, which can be synthesized from hydrocyanic acid, formaldehyde, and ammonia.[7]

Experimental Protocol:

- Suspend 47.55 g (0.5 mol) of iminodiacetonitrile in 190 g of water in a reaction vessel.
- Add 40.7 g (0.55 mol) of calcium hydroxide to the suspension.
- Allow the hydrolysis to proceed at 25°C for 5 hours.
- Neutralize the solution by adding 108 g (1.1 mol) of 37% hydrochloric acid.
- Concentrate the reaction solution in vacuo.
- Add 300 ml of methanol to precipitate the iminodiacetic acid crystals.
- Filter the precipitated crystals, wash with methanol, and dry to obtain the final product.[7]

Synthesis of Iminodiacetic Acid Hydrochloride

The hydrochloride salt is typically formed by treating iminodiacetic acid with concentrated hydrochloric acid.[2]

Experimental Protocol:

- Heat the calcium salt of iminodiacetic acid with concentrated hydrochloric acid in a molar ratio of 1:2 to 1:3.
- Maintain the reaction temperature between 50°C and 100°C to form iminodiacetic acid hydrochloride.[2]
- The product can be isolated by crystallization.

Core Applications and Mechanisms

The primary utility of iminodiacetic acid stems from its ability to act as a chelating agent. The deprotonated form, iminodiacetate, is a tridentate ligand that forms stable complexes with various metal ions.[1][11] This property is central to its applications in research and drug



development. **Iminodiacetic acid hydrochloride** serves as a more water-soluble form of the parent compound, which can be advantageous in certain formulation and reaction conditions.

Iminodiacetic Acid in Chelation and Drug Development

- Radiopharmaceuticals: Derivatives of iminodiacetic acid are crucial in nuclear medicine, particularly for hepatobiliary scintigraphy (HIDA scans).[11][12] In this application, an IDA derivative is chelated with the radionuclide technetium-99m (99mTc).[11] The resulting complex is administered intravenously, taken up by hepatocytes, and then excreted into the biliary system, allowing for diagnostic imaging of the liver and gallbladder.[11][12]
- Heavy Metal Sequestration: Iminodiacetic acid functionalized onto polymer resins is widely
 used for the selective removal of heavy metal ions from industrial wastewater.[11] These
 chelating resins exhibit high selectivity for metals such as copper, nickel, lead, and
 chromium.[11]
- Pharmaceutical Intermediate: Iminodiacetic acid is a key intermediate in the industrial synthesis of the herbicide glyphosate.[1] It is also used as a precursor for the synthesis of the indicator xylenol orange.[1]
- Biotechnology: In protein purification, IDA is used as a ligand in immobilized metal affinity chromatography (IMAC) for the selective isolation of histidine-tagged proteins.[13]

The hydrochloride salt can be used as a starting material in aqueous solutions where a low pH is desired or to improve the dissolution rate of the compound. Concentrated aqueous solutions of the hydrochloride can be neutralized to a pH of 2 with NaOH to yield the free acid.[3]

Visualizations Chemical Structures

Caption: Chemical structures of Iminodiacetic Acid and its Hydrochloride salt.

Experimental Workflow: Synthesis of Iminodiacetic Acid from Monochloroacetic Acid and Glycine



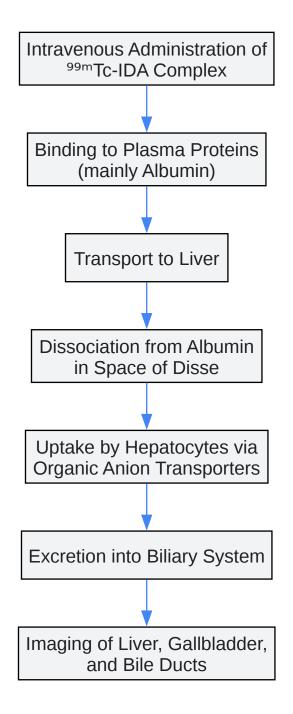


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Caption: Workflow for the synthesis of Iminodiacetic Acid.

Signaling Pathway: Hepatobiliary Scintigraphy (HIDA Scan)





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Caption: Biological pathway of 99mTc-IDA in a HIDA scan.

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